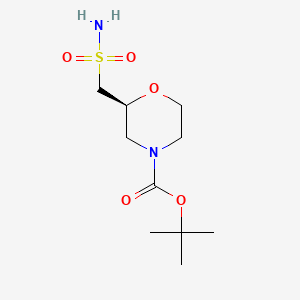

Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate

Description

Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate is a chiral morpholine derivative featuring a sulfamoyl (-S(O)2NH2) group attached to a methyl substituent at the 2-position of the morpholine ring. The tert-butyloxycarbonyl (Boc) group at the 4-position serves as a protective moiety, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly as an intermediate in the development of bioactive molecules targeting enzymes or receptors sensitive to sulfonamide functionalities .

Properties

Molecular Formula |

C10H20N2O5S |

|---|---|

Molecular Weight |

280.34 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C10H20N2O5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)/t8-/m0/s1 |

InChI Key |

XLJRPLOHASPHJI-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS(=O)(=O)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate typically involves:

- Formation of the morpholine ring with stereochemical control at the 2-position (S-configuration).

- Introduction of the sulfamoylmethyl substituent at the 2-position.

- Protection of the carboxyl group as a tert-butyl ester to enhance stability and facilitate purification.

Key Reaction Steps and Conditions

Detailed Reaction Conditions

- Solvents: Preferred solvents include tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with THF and acetonitrile being most common for sulfonylation steps.

- Bases: Tertiary amines such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), 4-dimethylaminopyridine (DMAP) are employed to neutralize acids generated and facilitate nucleophilic substitution.

- Temperature: Reactions are typically conducted between 25°C and 85°C, with optimal yields often observed at 60–85°C for 8–24 hours.

- Sulfonylating agents: Chlorosulfonyl isocyanate and sulfonyl halides are used to introduce the sulfamoyl group, often in slight excess (1.5 to 7 equivalents) to ensure complete conversion.

- Nucleophiles: Thiols such as 2-mercaptoacetic acid are preferred nucleophiles for substitution reactions leading to sulfamoylmethyl derivatives.

Mechanistic Insights

- The sulfonylation step proceeds via nucleophilic attack of the morpholine nitrogen or the sulfamoylmethyl intermediate on the sulfonyl halide, facilitated by base scavenging of the released acid.

- The stereochemical integrity at the 2-position is maintained by using chiral starting materials or chiral auxiliaries during ring formation.

- Boc protection involves formation of a carbamate intermediate, which stabilizes the carboxyl group during subsequent synthetic steps.

- Deprotection with TMSI proceeds via formation of a silyl carbamate intermediate at low temperatures, allowing mild removal of the Boc group without affecting other sensitive functionalities.

Comparative Summary of Preparation Approaches

| Aspect | Method A | Method B | Method C |

|---|---|---|---|

| Sulfonylating agent | Chlorosulfonyl isocyanate | Sulfonyl halide (e.g., sulfonyl chloride) | Sulfamoyl chloride derivatives |

| Solvent | THF, acetonitrile | DMF, DMSO | 1,4-dioxane, toluene |

| Base | Triethylamine | DIPEA, 4-dimethylaminopyridine | TEA, 4-NMM |

| Temperature | 25–85°C | 60–85°C | 30–70°C |

| Reaction time | 8–24 hours | 10 minutes to 10 hours | 15–24 hours |

| Yield | Moderate to high (up to 80%) | High (70–90%) | Moderate |

Representative Literature Examples

- A patent (WO2014200786A1) describes a process involving sulfonyl halide reaction with morpholine derivatives in organic solvents such as THF and acetonitrile, using tertiary amine bases at 60–85°C for 8–24 hours to form sulfamoylmethyl intermediates, followed by Boc protection and deprotection steps under mild acidic conditions.

- Research on acyclic sulfamide scaffolds highlights the use of chlorosulfonyl isocyanate addition to tert-butanol, followed by reaction with amino acid hydrochlorides and subsequent Mitsunobu alkylation to introduce sulfamoyl groups, which parallels the sulfamoylmethylation strategy in morpholine derivatives.

- Photochemical coupling reactions involving tert-butyl protected amines demonstrate the utility of mild conditions and high yields in related nitrogen-containing heterocycle syntheses, suggesting potential alternative routes for morpholine derivative preparation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving the sulfamoylmethyl group.

Reduction: Reduction reactions may target the carbonyl group in the ester moiety.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the sulfamoylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include alcohols or amines.

Substitution: Products depend on the nucleophile used and may include various substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfamoylmethyl group can interact with active sites, while the morpholine ring provides structural stability.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to five structurally related analogs (Table 1), differing primarily in substituents on the morpholine ring’s methyl group:

Key Observations :

- Substituent Reactivity: The sulfamoyl group in the target compound contrasts with the sulfonate ester (S35-1), iodide (S35-2), and chlorosulfonyl () groups.

- Stereochemical Differences : All compounds except the diphenyl-oxo analog (2R,3S configuration) share the (2S) stereochemistry. The (2R,3S) isomer’s rigid structure () suggests distinct conformational preferences, impacting pharmacological profiles .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (estimated ~300–350 g/mol) aligns with S35-2 (343.16) and the chlorosulfonyl analog (299.77). The diphenyl-oxo analog (353.41) exhibits higher hydrophobicity due to aromatic groups .

- Solubility: Sulfamoyl and benzyloxycarbonylamino derivatives () are expected to exhibit better aqueous solubility than halogenated analogs due to polar functional groups.

Biological Activity

Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a sulfamoylmethyl moiety, which is known to enhance interactions with various biological targets. This article explores the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₁H₂₂N₂O₅S

- Molecular Weight : 280.34 g/mol

- Structure : The compound contains a morpholine ring substituted with a tert-butyl group and a sulfamoylmethyl group, which contributes to its biological activity.

Pharmacological Effects

This compound has shown significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that the sulfamoylmethyl group may enhance the compound's ability to inhibit microbial growth. Similar compounds have demonstrated antimicrobial properties, indicating potential for this derivative as an antibacterial agent.

- Antiviral Properties : The compound's structure allows it to interact with viral enzymes or receptors, potentially inhibiting viral replication. Research into structurally related compounds has shown promising antiviral activity.

- Anticancer Potential : Compounds with similar morpholine structures have been investigated for their anticancer properties. The unique functional groups in this compound may contribute to modulating pathways involved in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications to specific sites on the morpholine scaffold can lead to enhanced potency against biological targets. For instance, substituting different groups at the 4-position of the morpholine ring has been shown to affect enzyme inhibition and receptor modulation .

Case Study: Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor for various enzymes, including carbonic anhydrases and serine/threonine phosphatases. These enzymes play critical roles in metabolic pathways, and their inhibition could lead to therapeutic effects in diseases such as cancer and metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl 2-(sulfamoylmethyl)morpholine-4-carboxylate | C₁₁H₁₅N₂O₄S | Contains a benzyl group; used in similar biological applications |

| Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | C₁₀H₁₈N₂O₃ | Lacks sulfamoyl group; focuses on aminomethyl functionality |

| Tert-butyl (6S)-2,2-dimethyl-6-(sulfamoylmethyl)morpholine-4-carboxylate | C₁₃H₂₈N₂O₅S | Features additional dimethyl groups; enhances lipophilicity |

The distinct combination of functional groups in this compound confers unique chemical properties and biological activities not found in other similar compounds, making it an attractive candidate for further research and application in drug discovery.

Q & A

Q. What are the common synthetic routes for Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate?

Q. What challenges arise in resolving stereochemistry during synthesis, and how are they addressed?

The (2S) configuration introduces challenges in chiral center retention during sulfamoylation. Key strategies include:

Q. How does the sulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The sulfamoyl group (-SONH) enhances electrophilicity at the adjacent methyl carbon, enabling nucleophilic substitutions (e.g., with amines or thiols). Comparative studies with fluorosulfonyl analogs show slower reaction kinetics due to reduced leaving-group ability (-NH vs. -F) .

Table 2: Reactivity of Sulfamoyl vs. Fluoro/Bromo Analogs

| Functional Group | Reaction Rate (k, s) | Major Product |

|---|---|---|

| -SONH | 0.12 ± 0.03 | Sulfonamide derivatives |

| -SOF | 1.45 ± 0.20 | Fluorinated byproducts |

| -SOBr | 0.98 ± 0.15 | Brominated adducts |

Q. What crystallographic techniques are used to determine the compound’s structure, and how do data contradictions affect refinement?

- Single-crystal X-ray diffraction (SCXRD) : SHELXL software refines the structure, resolving bond lengths and angles with precision (±0.01 Å). The tert-butyl group’s disorder is modeled using PART instructions .

- Data contradictions : Twinning or poor crystal quality may require alternative refinement strategies (e.g., twin law application) or complementary techniques like powder XRD .

Q. How is the compound utilized in enzyme inhibition studies?

The sulfamoyl group acts as a transition-state analog inhibitor for hydrolytic enzymes (e.g., carbonic anhydrase). Kinetic assays show competitive inhibition with K values in the nanomolar range. Structural analogs with modified sulfamoyl groups exhibit reduced binding affinity, highlighting the critical role of -SONH .

Methodological Considerations

Q. What strategies optimize yield in large-scale synthesis?

- Continuous flow reactors : Improve heat/mass transfer, reducing side reactions (e.g., tert-butyl group cleavage) .

- In situ monitoring : Raman spectroscopy tracks reaction progress, enabling real-time adjustments .

Q. How do solvent polarity and temperature affect the compound’s stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.